beta-Alanyl-CoA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

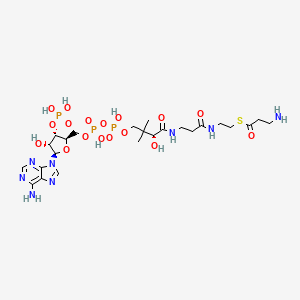

Beta-aminopropionyl-CoA is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. This compound is involved in the metabolism of fatty acids and amino acids, making it essential for energy production and cellular function. Its structure includes a beta-amino group attached to a propionyl group, which is further linked to coenzyme A.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of beta-Alanyl-CoA typically involves the reaction of beta-alanine with propionyl chloride in the presence of a base to form beta-aminopropionyl chloride. This intermediate is then reacted with coenzyme A under mild conditions to yield this compound. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically engineered microorganisms. These microorganisms can be designed to produce the compound through fermentation processes, where the necessary enzymes are overexpressed to catalyze the formation of this compound from precursor molecules.

Análisis De Reacciones Químicas

Types of Reactions

Beta-aminopropionyl-CoA undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form beta-Alanyl-CoA sulfoxide.

Reduction: It can be reduced to form this compound sulfide.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions include this compound sulfoxide, this compound sulfide, and various substituted derivatives depending on the nucleophile used in the substitution reactions.

Aplicaciones Científicas De Investigación

Role in Cancer Research

Beta-Alanyl-CoA plays a crucial role in cancer metabolism, particularly in hepatocellular carcinoma (HCC). Recent studies have highlighted its involvement in modulating tumor behavior and influencing patient prognosis.

- Anti-Tumor Effects : Research indicates that beta-alanine, a precursor to this compound, exhibits anti-tumor properties by reducing cell migration and proliferation. This has led to the development of prognostic panels based on beta-alanine metabolism-related genes (βAMRGs), which can predict outcomes in HCC patients .

- Metabolic Pathways : The metabolism of beta-alanine and its derivatives has been shown to correlate with tumor staging and grading. This correlation suggests that this compound might be a target for therapeutic interventions aimed at altering cancer metabolism .

Metabolic Engineering

This compound is integral in various biosynthetic pathways, particularly those involving coenzyme A (CoA) synthesis.

- Biosynthesis Pathways : It is synthesized through the action of enzymes such as l-aspartate decarboxylase, which converts l-aspartate into beta-alanine. This pathway is essential for producing CoA, a critical cofactor in numerous biochemical reactions .

- Industrial Applications : The synthesis of beta-alanine and its derivatives is vital for producing pharmaceuticals and nutraceuticals. This compound serves as a precursor for compounds like carnosine, which has applications in enhancing athletic performance and providing neuroprotective effects .

Industrial Applications

The industrial relevance of this compound extends to several sectors, including food production, pharmaceuticals, and biotechnology.

- Food Industry : Beta-alanine is used as a food additive to enhance flavor and nutritional value. It is recognized for its ability to improve muscle performance by increasing carnosine levels in muscle tissues .

- Pharmaceuticals : this compound is involved in synthesizing various drugs and supplements. Its role as an intermediate in producing compounds like pantothenic acid underscores its importance in pharmaceutical formulations .

Case Study 1: Hepatocellular Carcinoma

In a study focusing on HCC, researchers identified significant variations in βAMRG expression among different cancer subtypes. This led to the development of a nomogram that incorporates βAMRG scores for better prognostic evaluations . The findings suggest that targeting beta-alanine metabolism could provide new therapeutic strategies.

Case Study 2: Metabolic Pathway Characterization

Research on Acinetobacter baylyi revealed that even in the absence of specific enzymes, beta-alanine could be synthesized through alternative pathways involving promiscuous enzyme activities. This flexibility highlights the potential for metabolic engineering applications where this compound can be produced via engineered microbial strains .

Mecanismo De Acción

The mechanism of action of beta-Alanyl-CoA involves its role as a coenzyme in various enzymatic reactions. It acts as an acyl carrier, facilitating the transfer of acyl groups in metabolic pathways. The molecular targets include enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are involved in the metabolism of propionyl-CoA. The pathways include the citric acid cycle and the methylcitrate cycle, where this compound is converted into other metabolites.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to beta-Alanyl-CoA include:

Propionyl-CoA: A coenzyme A derivative involved in the metabolism of odd-chain fatty acids and certain amino acids.

Acetyl-CoA: Another coenzyme A derivative that plays a central role in energy production and biosynthetic processes.

Succinyl-CoA: Involved in the citric acid cycle and the synthesis of heme.

Uniqueness

Beta-aminopropionyl-CoA is unique due to the presence of the beta-amino group, which imparts distinct chemical properties and reactivity compared to other coenzyme A derivatives. This uniqueness makes it valuable for specific biochemical studies and potential therapeutic applications.

Propiedades

Fórmula molecular |

C24H41N8O17P3S |

|---|---|

Peso molecular |

838.6 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-aminopropanethioate |

InChI |

InChI=1S/C24H41N8O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10,25H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t13-,17-,18-,19+,23-/m1/s1 |

Clave InChI |

RUWSXZUPLIXLGD-IEXPHMLFSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |

SMILES isomérico |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCN)O |

SMILES canónico |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCN)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.